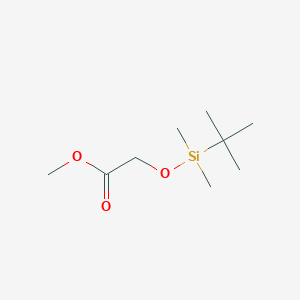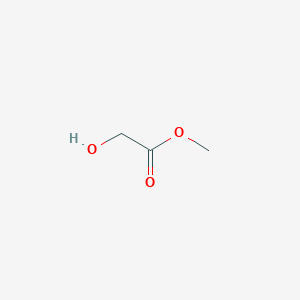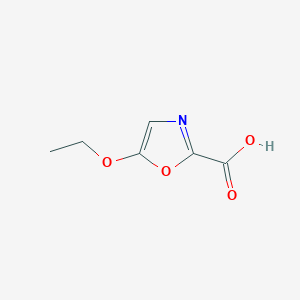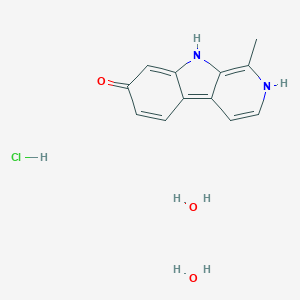
Chlorhydrate de harmine dihydraté
Vue d'ensemble
Description
Applications De Recherche Scientifique
Harmol hydrochloride has a wide range of scientific research applications:
Mécanisme D'action
Le chlorhydrate de harmol exerce ses effets par plusieurs mécanismes :
Inhibition de la monoamine oxydase : Il inhibe la monoamine oxydase, une enzyme responsable de la dégradation des neurotransmetteurs, augmentant ainsi leurs niveaux dans le cerveau.
Induction de l’autophagie : Le chlorhydrate de harmol induit l’autophagie dans les cellules neuronales, favorisant la dégradation de l’α-synucléine et protégeant les cellules neuronales.
Activation de la caspase-8 : Il induit l’apoptose en activant la caspase-8, une enzyme clé dans la voie apoptotique.
Analyse Biochimique
Biochemical Properties
Harmol hydrochloride dihydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to induce autophagy in neuro cells and promote the degradation of α-Syn by Atg5/Atg12-dependent pathway .
Cellular Effects
Harmol hydrochloride dihydrate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to induce autophagy in neuro cells .
Molecular Mechanism
The molecular mechanism of action of Harmol hydrochloride dihydrate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found to promote the degradation of α-Syn protein to protect neuro cells by inducing autophagy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Harmol hydrochloride dihydrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Harmol hydrochloride dihydrate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Harmol hydrochloride dihydrate is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Harmol hydrochloride dihydrate is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Harmol hydrochloride dihydrate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de harmol est synthétisé à partir du harmol, un alcaloïde β-carboline. La synthèse implique la réaction du harmol avec l’acide chlorhydrique pour former le chlorhydrate de harmol. La réaction est généralement réalisée dans des conditions contrôlées pour assurer la pureté et le rendement du produit .
Méthodes de production industrielle : La production industrielle du chlorhydrate de harmol implique une synthèse à grande échelle utilisant des conditions de réaction similaires à celles du laboratoire. Le processus comprend l’extraction du harmol à partir de graines de Peganum harmala L., suivie de sa conversion en chlorhydrate de harmol par réaction avec l’acide chlorhydrique. Le produit est ensuite purifié et cristallisé pour obtenir le composé final .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de harmol subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés .
Réactifs et conditions courants :
Oxydation : Le chlorhydrate de harmol peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d’hydrogène en milieu acide.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du chlorhydrate de harmol peut conduire à la formation d’harmine, tandis que la réduction peut donner de l’harmalol .
4. Applications de recherche scientifique
Le chlorhydrate de harmol a un large éventail d’applications de recherche scientifique :
Comparaison Avec Des Composés Similaires
Le chlorhydrate de harmol est unique parmi les alcaloïdes β-carboline en raison de ses propriétés et applications spécifiques. Des composés similaires incluent :
Harmaline : Connue pour ses propriétés hallucinogènes et son utilisation en médecine traditionnelle.
Harmalol : Un produit de réduction du chlorhydrate de harmol avec des activités biologiques distinctes.
Le chlorhydrate de harmol se distingue par sa puissante inhibition de la monoamine oxydase, son induction de l’autophagie et ses applications thérapeutiques potentielles dans les maladies neurodégénératives et la recherche sur le cancer .
Propriétés
IUPAC Name |
1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOUBJPHXSVUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
487-03-6 (Parent) | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80933529 | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40580-83-4, 149022-16-2 | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Harmol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HARMOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Harmol hydrochloride dihydrate induce autophagy in neuro cells?
A1: The research paper demonstrates that Harmol hydrochloride dihydrate treatment leads to a significant increase in GFP-LC3 puncta formation in treated cells compared to control groups []. This increase in GFP-LC3 puncta, a marker of autophagosomes, suggests that the compound induces autophagy. Additionally, the study shows colocalization of autophagosomes with lysosomes, further supporting the activation of the autophagy pathway.
Q2: What is the significance of Harmol hydrochloride dihydrate's effect on α-Synuclein (α-Syn)?
A2: The research indicates that Harmol hydrochloride dihydrate treatment significantly reduces α-Syn protein levels in treated cells []. This reduction, alongside the observed increase in autophagy markers, suggests that Harmol hydrochloride dihydrate promotes the degradation of α-Syn through autophagy. This finding is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease, where α-Syn accumulation plays a crucial role.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




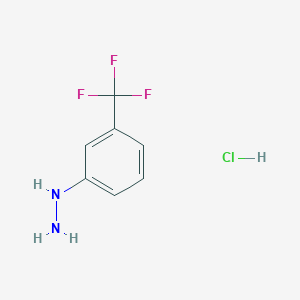

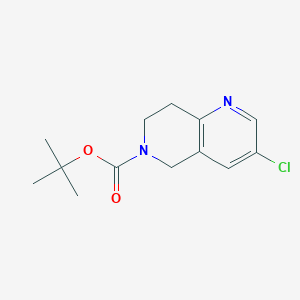
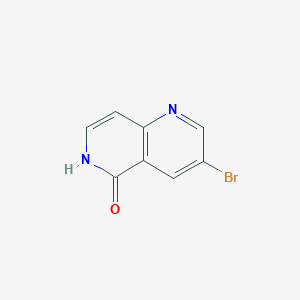
![methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate](/img/structure/B42260.png)
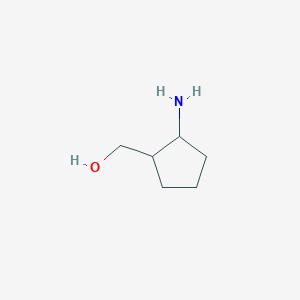
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
![11-(Chloroacetyl)-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42267.png)
![1,6-Dihydro-2-(hydroxymethyl)-6-oxo-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B42268.png)
